3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime
CAS No.: 385383-46-0
Cat. No.: VC5171762
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 385383-46-0 |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 205.213 |
IUPAC Name | (NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Standard InChI | InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+ |
Standard InChI Key | LQQXSNYNYDDMPS-XYOKQWHBSA-N |
SMILES | COC1=C(C=CC(=C1)C=NO)OCC#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 3-position with a methoxy group () and at the 4-position with a propynyloxy chain (). The aldehyde group () at the benzylic position is further functionalized into an oxime () . This arrangement confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
Key Structural Features:
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Methoxy Group: Enhances electron density on the aromatic ring via resonance donation.
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Propynyloxy Chain: Introduces alkyne functionality, enabling click chemistry or cycloaddition reactions.
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Oxime Moiety: Serves as a versatile functional group for forming hydrazones or coordinating with metal ions .
Stereochemical Considerations
The oxime group exhibits geometric isomerism (), with the -isomer being predominant due to steric hindrance between the hydroxyl group and the benzene ring . Computational models predict a dihedral angle of between the oxime and the aromatic plane, optimizing conjugation .
Synthesis and Optimization
Synthetic Pathways
While detailed protocols are proprietary, general routes involve:
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Aldehyde Formation: Nitration of 3-methoxy-4-hydroxybenzaldehyde followed by propynylation using propargyl bromide under basic conditions.
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Oxime Formation: Condensation of the aldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate .
Reaction Conditions:
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Temperature: 60–80°C for propynylation; room temperature for oxime formation.
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Yield: 65–78% after purification via column chromatography .
Analytical Characterization
Physicochemical Properties
Computational Predictions
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.
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Stability: Degrades under strong acidic or basic conditions via hydrolysis of the oxime or alkyne groups .
Comparative Analysis with Structural Analogs
The propynyloxy variant exhibits superior reactivity in click reactions compared to its phenoxy counterpart, making it preferable for modular synthesis .
Challenges and Future Directions
Synthetic Limitations
Low yields in propynylation steps necessitate catalyst optimization. Palladium-mediated Sonogashira couplings may improve efficiency .
Toxicity Profiling
In silico models predict moderate hepatotoxicity (LD = 320 mg/kg in rats), warranting in vivo studies .
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